Fluorescence Quantum Yield in Porous Organic Polymers
When incorporated into melamine-based fluorescent porous organic polymers under identical polymerization conditions, the N-benzyl-3,6-dibromocarbazole-derived polymer (PAN-C–Br) exhibits an intermediate fluorescence quantum yield (Φ = 24.1%), substantially higher than the dimethoxy analog (PAN-C–OCH3, Φ = 3.9%) but lower than the unsubstituted N-benzylcarbazole polymer (PAN-C, Φ = 44.2%) [1]. This demonstrates that bromine substitution at the 3,6-positions partially quenches emission but retains useful fluorescence, enabling a tunable signal-to-noise ratio for sensing applications that is unavailable with the unfunctionalized analog.
vs. 44.2% (PAN-C), 3.9% (PAN-C–OCH3)
| Evidence Dimension | Fluorescence quantum yield (Φ) of porous polymer in ethanol suspension |
|---|---|
| Target Compound Data | Φ = 24.1% (PAN-C–Br polymer incorporating 9-benzyl-3,6-dibromocarbazole) |
| Comparator Or Baseline | PAN-C (unsubstituted N-benzylcarbazole): Φ = 44.2%; PAN-C–OCH3 (N-benzyl-3,6-dimethoxycarbazole): Φ = 3.9% |
| Quantified Difference | PAN-C–Br yield is 20.1 percentage points lower than PAN-C; 20.2 percentage points higher than PAN-C–OCH3 |
| Conditions | Suspension in ethanol, quinine sulfate reference standard, UV lamp excitation (365 nm) |
Why This Matters
For fluorescence-based pesticide detection, PAN-C–Br provides a balanced quantum yield that avoids the excessive background of the unsubstituted polymer while maintaining adequate signal for Stern-Volmer quenching sensing, a differentiation that guides chemists in selecting the correct carbazole monomer for targeted sensor sensitivity.
- [1] Zhang, B.; Li, B.; Wang, Z. Creation of Carbazole-Based Fluorescent Porous Polymers for Recognition and Detection of Various Pesticides in Water. ACS Sens. 2020, 5 (1), 162–170. View Source
